molecular formula C21H23N3O4 B14989326 N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-3-propoxybenzamide

N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-3-propoxybenzamide

Cat. No.: B14989326
M. Wt: 381.4 g/mol
InChI Key: KBBOEVLNOPPHJM-UHFFFAOYSA-N
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Description

N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-3-propoxybenzamide is a complex organic compound that features a unique structure combining an oxadiazole ring with propoxy and phenyl groups

Preparation Methods

The synthesis of N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-3-propoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the propoxy group: This step involves the alkylation of the phenyl ring with propyl halides in the presence of a base.

    Coupling reactions: The final step involves coupling the oxadiazole intermediate with the propoxybenzamide derivative using coupling agents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-3-propoxybenzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The unique structure of this compound makes it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-3-propoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-3-propoxybenzamide can be compared with other similar compounds, such as:

    N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-3-methoxybenzamide: This compound differs by having a methoxy group instead of a propoxy group, which may affect its chemical reactivity and biological activity.

    N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-3-butoxybenzamide: The presence of a butoxy group instead of a propoxy group can influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide

InChI

InChI=1S/C21H23N3O4/c1-4-12-26-18-7-5-6-16(13-18)21(25)22-20-19(23-28-24-20)15-8-10-17(11-9-15)27-14(2)3/h5-11,13-14H,4,12H2,1-3H3,(H,22,24,25)

InChI Key

KBBOEVLNOPPHJM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC(C)C

Origin of Product

United States

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